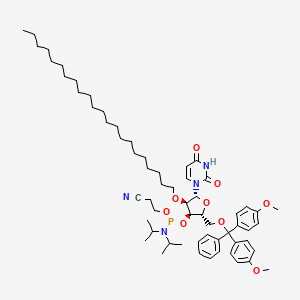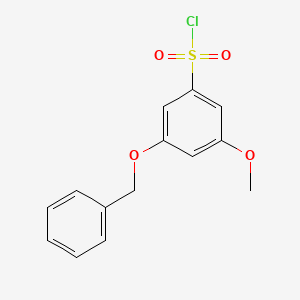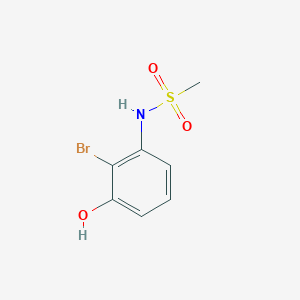
Ethyl 2-(3-fluoro-5-methylphenyl)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Fluoro and Methyl Groups: The 3-fluoro-5-methyl-phenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using 3-fluoro-5-methylphenylboronic acid and a suitable halogenated thiazole derivative.
Esterification: The carboxylic acid group on the thiazole ring can be esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted phenyl derivatives with new functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: The compound is used in studies to understand the interaction of thiazole derivatives with biological targets such as enzymes and receptors.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Wirkmechanismus
The mechanism of action of 2-(3-fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester depends on its interaction with specific molecular targets. The presence of the fluorine atom and the thiazole ring can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-methylphenylboronic acid: A similar compound with a boronic acid group instead of the thiazole ring.
2-(3-Fluoro-5-methylphenyl)ethanamine: A related compound with an ethanamine group instead of the thiazole ring.
Uniqueness
2-(3-Fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of both the thiazole ring and the ethyl ester group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide distinct properties that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C13H12FNO2S |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
ethyl 2-(3-fluoro-5-methylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-7-15-12(18-11)9-4-8(2)5-10(14)6-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
VYURGLUJVAAWKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC(=CC(=C2)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide](/img/structure/B14848363.png)




![7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile](/img/structure/B14848399.png)








